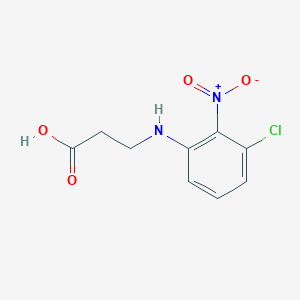

3-(3-Chloro-2-nitrophenylamino)propionic acid

カタログ番号 B8474738

分子量: 244.63 g/mol

InChIキー: NQQYYLFDFSWKSZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05151431

Procedure details

By Friedel-Crafts reaction, known compounds 3-(2nitrophenylamino)propionic acid, 3-(4-chloro-2-nitrophenylamino)propionic acid, 3-(3-chloro-2-nitrophenylamino)propionic acid [Ann. Chim. (Rome), volume 55, page 182 (1965)] or substituted N-(2-carboxyethyl)-2-nitroanilin compounds, which can generally be prepared by reacting known substituted 2-nitroaniline with acrylic acid, are converted into novel 2,3-dihydro-8-nitro-4(1H)-quinolinone compounds such as 7-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone, 6-fluoro-2,3-dihydro-8-nitro-4(1H)-quinolinone and 2,3-dihydro-7-methyl-8-nitro-4(1H)-quinolinone. The 2,3-dihydro-8-nitro-4(1H)-quinolinone compounds are reduced by tin chloride - hydrochloric acid, tin - hydrochloric acid, iron - hydrochloric acid, iron - acetic acid or by catalytic hydrogenation to give 8-amino-2,3-dihydro-4(1H)-quinolinone compounds represented by the formula (IV): ##STR4## wherein R2, R3 and R4 have the same significances as defined above.

Name

2,3-dihydro-7-methyl-8-nitro-4(1H)-quinolinone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

tin chloride hydrochloric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

tin - hydrochloric acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

iron - hydrochloric acid

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Six

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

substituted N-(2-carboxyethyl)-2-nitroanilin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

substituted 2-nitroaniline

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][CH2:11][CH2:12][C:13]([OH:15])=O)([O-])=O.ClC1C=CC(NCCC(O)=O)=C([N+]([O-])=O)C=1.ClC1C([N+]([O-])=O)=C(NCCC(O)=O)C=CC=1.C(O)(=O)C=C.[N+](C1C=CC=C2C=1NCCC2=O)([O-])=O.ClC1C([N+]([O-])=O)=C2C(C(=O)CCN2)=CC=1.FC1C=C2C(=C([N+]([O-])=O)C=1)NCCC2=O.CC1C([N+]([O-])=O)=C2C(C(=O)CCN2)=CC=1.[Sn](Cl)(Cl)(Cl)Cl.Cl.Cl.[Sn]>Cl.[Fe].C(O)(=O)C.[Fe]>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:5]=1[NH:10][CH2:11][CH2:12][C:13]2=[O:15] |f:8.9,10.11,12.13,14.15,^3:118|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC=C1)NCCC(=O)O

|

Step Two

|

Name

|

2,3-dihydro-7-methyl-8-nitro-4(1H)-quinolinone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C2C(CCNC2=C1[N+](=O)[O-])=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=CC=C2C(CCNC12)=O

|

Step Four

|

Name

|

tin chloride hydrochloric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Sn](Cl)(Cl)(Cl)Cl.Cl

|

Step Five

|

Name

|

tin - hydrochloric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.[Sn]

|

Step Six

|

Name

|

iron - hydrochloric acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

Cl.[Fe]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)O.[Fe]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=C(C=C1)NCCC(=O)O)[N+](=O)[O-]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=C(C=CC1)NCCC(=O)O)[N+](=O)[O-]

|

Step Ten

[Compound]

|

Name

|

substituted N-(2-carboxyethyl)-2-nitroanilin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

substituted 2-nitroaniline

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=CC=C2C(CCNC12)=O

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C2C(CCNC2=C1[N+](=O)[O-])=O

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C2C(CCNC2=C(C1)[N+](=O)[O-])=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

By Friedel-Crafts reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can generally be prepared

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1C=CC=C2C(CCNC12)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |